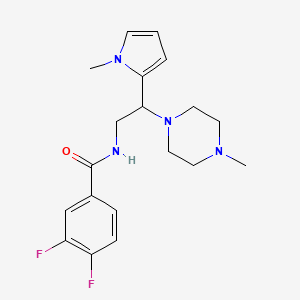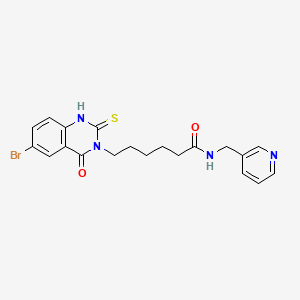![molecular formula C23H20N4 B2565198 2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline CAS No. 477888-86-1](/img/structure/B2565198.png)
2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline” is a chemical compound with the CAS Number: 477888-86-1. Its molecular weight is 352.44 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H20N4/c1-17-11-13-19(14-12-17)16-24-27-23-22(15-18-7-3-2-4-8-18)25-20-9-5-6-10-21(20)26-23/h2-14,16H,15H2,1H3,(H,26,27)/b24-16+ . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.44 . It is a solid in its physical form . More specific physical and chemical properties are not available in the search results.科学的研究の応用
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline derivatives are recognized for their broad spectrum of biological activities. These compounds are utilized in various fields including pharmaceuticals, where they are explored for antimicrobial, antitumor, and other disease-related treatments. One notable application is in the development of antimicrobial agents, highlighting the importance of quinoxaline structures in combating infectious diseases. The structural flexibility of quinoxaline allows for the synthesis of a wide variety of derivatives, enhancing their biomedical applications particularly in treating chronic and metabolic diseases (Pereira et al., 2015).
Quinoxalines in Organic Materials and Nanoscience
Quinoxaline derivatives have been employed as foundational scaffolds in the development of organic materials due to their excellent π–π stacking ability. This property makes them ideal for use in applications such as n-type semiconductors, sensors, and microporous polymers for energy storage. The versatility of quinoxaline structures in the design of molecular and macromolecular systems underlines their significance in the advancement of organic electronics and nanotechnology (Segura et al., 2015).
Quinoxalines in Optoelectronics
The incorporation of quinoxaline and its derivatives into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These compounds are used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The application of quinoxaline structures in optoelectronic devices demonstrates their potential in improving the performance and efficiency of light-emitting materials (Lipunova et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-benzyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c1-17-11-13-19(14-12-17)16-24-27-23-22(15-18-7-3-2-4-8-18)25-20-9-5-6-10-21(20)26-23/h2-14,16H,15H2,1H3,(H,26,27)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAIPRXBGMUTJK-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

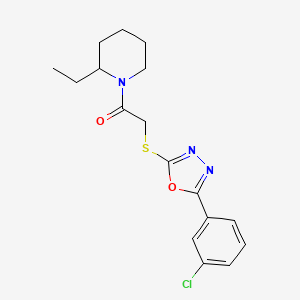
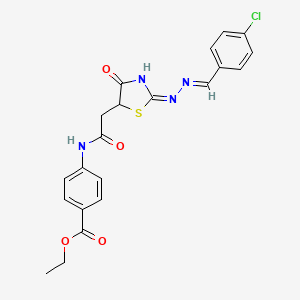
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)
![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)
![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)
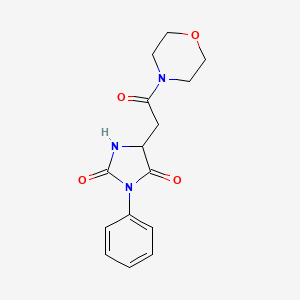
![8-(Methylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)
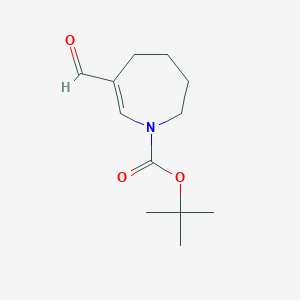

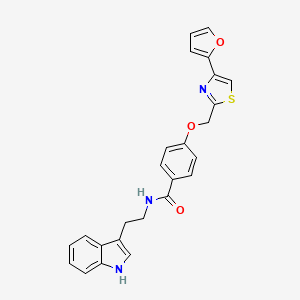
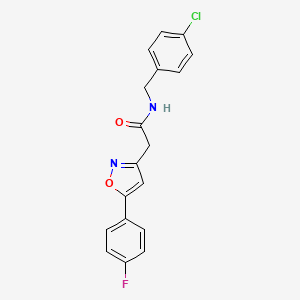
![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)
